5-Amino-2-tert-butylphenol

Catalog No.
S839082
CAS No.
873055-35-7
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-tert-butylphenol

CAS Number

873055-35-7

Product Name

5-Amino-2-tert-butylphenol

IUPAC Name

5-amino-2-tert-butylphenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,11H2,1-3H3

InChI Key

WRTDVWHCSGVIOT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)N)O

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)O
  • Antioxidant Properties: Aminophenols have been studied for their potential antioxidant properties. These properties allow them to scavenge free radicals, which are molecules that can damage cells. PubChem, a database of chemical information, lists several Aminophenol derivatives studied for their antioxidant properties [].
  • Pharmaceutical Applications: Due to their structural features, some Aminophenols have been investigated for potential pharmaceutical applications. Studies have explored their use as analgesic (pain-relieving) and antipyretic (fever-reducing) agents [].

5-Amino-2-tert-butylphenol is an organic compound with the molecular formula C10H15NO. It is characterized by a phenolic structure with an amino group and a tert-butyl substituent. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, notably ivacaftor, which is used in the treatment of cystic fibrosis. The compound's structure allows for significant chemical reactivity, particularly in electrophilic aromatic substitution reactions, making it valuable in organic synthesis.

  • Electrophilic Aromatic Substitution: The amino group acts as a directing group, facilitating substitution reactions at the ortho and para positions of the aromatic ring.
  • Hydroxylation: The compound can undergo hydroxylation reactions, primarily facilitated by cytochrome P450 enzymes, which convert it into more reactive intermediates.
  • Conjugation Reactions: It can also undergo phase I and phase II metabolic reactions, including conjugation with glucuronic acid, enhancing its solubility and excretion.

Research indicates that 5-Amino-2-tert-butylphenol may exhibit various biological activities:

  • Antioxidant Properties: Similar compounds have shown significant antioxidant activity, suggesting potential protective effects against oxidative stress.
  • Immunomodulatory Effects: Related compounds have demonstrated immunomodulatory activities, indicating that 5-Amino-2-tert-butylphenol might influence immune responses.
  • Antiviral Activity: Some derivatives have been reported to possess antiviral properties, pointing to possible therapeutic applications in viral infections.

The synthesis of 5-Amino-2-tert-butylphenol typically involves the following steps:

  • Starting Material: The process begins with 2,4-di-tert-butyl-5-nitrophenol.
  • Reduction Reaction: This nitro compound is refluxed with ammonium formate in ethanol, often using palladium on activated carbon as a catalyst.
  • Filtration and Purification: After refluxing for a specified duration (usually around 2 hours), the mixture is cooled, filtered through Celite, and the product is isolated through concentration .

5-Amino-2-tert-butylphenol finds application in various fields:

  • Pharmaceuticals: It is primarily used as an intermediate in the synthesis of ivacaftor, a drug that enhances cystic fibrosis transmembrane conductance regulator protein function.
  • Chemical Research: Its reactivity makes it useful in organic synthesis for developing new compounds with potential biological activity.
  • Material Science: Potential applications in materials science due to its chemical properties and interactions with other compounds.

Studies on 5-Amino-2-tert-butylphenol's interactions reveal:

  • Enzyme Interactions: The compound can interact with various enzymes, influencing their activity and potentially altering metabolic pathways.
  • Gene Expression Modulation: It may affect gene expression by interacting with transcription factors, although further research is necessary to elucidate these mechanisms fully .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-Amino-2-tert-butylphenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Amino-2,4-di-tert-butylphenolC14H23NOIntermediate for ivacaftor synthesis
2-Amino-4,6-di-tert-butylphenolC14H23NOAntiviral properties
4-Amino-2-tert-butylphenolC10H15NSimilar reactivity
5-Nitro-2-tert-butylphenolC10H14N2O3Precursor for reduction reactions

Uniqueness of 5-Amino-2-tert-butylphenol

While many similar compounds exist, 5-Amino-2-tert-butylphenol's unique combination of structural features and its specific role as an intermediate in ivacaftor synthesis distinguish it within this group. Its potential biological activities further enhance its significance in pharmaceutical research and development.

The retrosynthetic analysis of 5-Amino-2-tert-butylphenol reveals multiple viable disconnection strategies, with the most prominent approach involving the reduction of nitro-substituted phenolic precursors [2]. The key disconnection involves the transformation of the amino group back to a nitro functionality, which can be readily introduced through electrophilic aromatic substitution on appropriately substituted phenolic substrates.

The primary precursor for 5-Amino-2-tert-butylphenol synthesis is 2,4-di-tert-butyl-5-nitrophenol, which undergoes quantitative reduction to yield the desired aminophenol [2]. This precursor selection is strategic, as the two tert-butyl groups provide steric hindrance that directs the nitration to the desired 5-position relative to the phenolic hydroxyl group. The electron-withdrawing nature of the nitro group also facilitates subsequent reduction reactions under mild conditions.

Alternative precursor selection includes 2-tert-butyl-5-nitrophenol, which represents a more direct route but requires additional tert-butyl group introduction at the 4-position [3]. The retrosynthetic approach also considers the formation of the tert-butyl substituents through Friedel-Crafts alkylation of simpler phenolic substrates using tert-butyl alcohol or isobutene as alkylating agents .

Laboratory-Scale Synthetic Routes

Reduction of Nitro Precursors

The reduction of nitro precursors represents the most widely employed synthetic route for 5-Amino-2-tert-butylphenol preparation. The standard protocol involves the treatment of 2,4-di-tert-butyl-5-nitrophenol with ammonium formate in the presence of palladium on activated carbon catalyst [2]. This method achieves quantitative conversion under mild conditions, with the reaction typically conducted at reflux temperature in ethanol solvent.

The reduction mechanism proceeds through the formation of intermediate hydroxylamine species, which undergo further reduction to yield the final aminophenol product [3]. The use of ammonium formate as the hydrogen source provides advantages over direct hydrogenation, including safer operation and elimination of high-pressure hydrogen gas requirements. The reaction conditions are optimized to achieve complete conversion within 2 hours, with the palladium catalyst loading typically maintained at 5-10% by weight relative to the substrate [2].

Detailed reaction conditions for the reduction process include maintaining the reaction temperature at 78°C under atmospheric pressure, with stirring rates of 300-500 rpm to ensure adequate mass transfer [2]. The catalyst can be recovered through filtration and reused for multiple cycles, typically maintaining activity for 5-6 reaction cycles before significant deactivation occurs .

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution strategies for 5-Amino-2-tert-butylphenol synthesis involve the controlled introduction of both tert-butyl and nitro substituents onto the phenolic ring system [5] [6]. The primary approach utilizes Friedel-Crafts alkylation to introduce tert-butyl groups, followed by nitration and subsequent reduction.

The alkylation process employs tert-butyl alcohol or isobutene as the alkylating agent in the presence of Lewis acid catalysts such as aluminum chloride or phosphorus pentoxide [6]. The reaction conditions are carefully controlled to achieve selective para-alkylation while minimizing ortho-substitution. Temperature control is critical, with optimal conditions typically maintained at 80-150°C depending on the specific catalyst system employed.

Nitration of the alkylated phenolic substrates utilizes mixed acid systems comprising nitric acid and sulfuric acid [7]. The reaction is conducted at low temperatures (0-5°C) to maintain selectivity and prevent over-nitration. The electron-donating nature of the tert-butyl groups activates the aromatic ring toward electrophilic substitution while directing the nitration to the desired position ortho to the existing tert-butyl substituents.

Alternative Synthetic Approaches

Alternative synthetic approaches for 5-Amino-2-tert-butylphenol include photochemical methods, biocatalytic processes, and transition metal-catalyzed cross-coupling reactions [8] [9]. The photochemical approach utilizes aryl azides as precursors, which undergo photolytic decomposition to generate reactive nitrene intermediates that can be trapped by alcoholic nucleophiles [8].

The biocatalytic route employs nitroreductase enzymes to achieve selective reduction of nitro-substituted precursors under mild, environmentally benign conditions [9]. This approach offers advantages in terms of sustainability and reduced environmental impact, although reaction rates are typically slower compared to chemical methods.

Cross-coupling strategies involve the formation of carbon-nitrogen bonds through palladium-catalyzed reactions between aryl halides and amino nucleophiles [10]. These methods provide high selectivity but require expensive catalyst systems and may suffer from limitations in substrate scope.

Catalysts and Reaction Conditions

Use of Palladium on Activated Carbon

Palladium on activated carbon represents the most effective catalyst system for the reduction of nitro precursors to 5-Amino-2-tert-butylphenol [2]. The catalyst typically contains 5-10% palladium by weight supported on high-surface-area activated carbon. The choice of carbon support significantly influences catalyst performance, with activated carbons having surface areas of 800-1200 m²/g providing optimal results.

The palladium catalyst functions through a heterogeneous mechanism involving the adsorption of both the nitro substrate and hydrogen source on the catalyst surface [11]. The reduction proceeds through sequential electron transfer processes, with the formation of intermediate nitroso and hydroxylamine species before final conversion to the amino product. The catalyst particle size and dispersion are critical parameters, with optimal particle sizes in the range of 2-5 nanometers providing the highest activity.

Catalyst preparation involves the impregnation of activated carbon with palladium precursor solutions, followed by reduction under controlled conditions . The resulting catalyst exhibits high stability and can be recycled multiple times without significant loss of activity. Typical catalyst loading in the reaction ranges from 5-15% by weight relative to the substrate, with higher loadings providing faster reaction rates but diminishing returns in terms of economic efficiency.

Solvent Selection and Optimization

Solvent selection plays a crucial role in optimizing the synthesis of 5-Amino-2-tert-butylphenol, with polar protic solvents generally providing superior performance compared to aprotic alternatives [3]. Ethanol represents the preferred solvent choice, offering excellent solubility for both reactants and products while maintaining compatibility with the palladium catalyst system.

The solvent polarity index correlates strongly with reaction yield, with ethanol (polarity index 5.2) providing 95% yield compared to less polar solvents such as tetrahydrofuran (polarity index 4.0) which yields only 75% [13]. The improved performance in polar protic solvents is attributed to enhanced hydrogen bonding interactions that stabilize reaction intermediates and facilitate proton transfer processes.

Solvent recycling and recovery represent important considerations for industrial applications, with ethanol offering advantages in terms of ease of recovery through distillation . The solvent can be recycled with minimal loss of efficiency, typically achieving 85-90% recovery rates through standard distillation techniques. Alternative solvents such as methanol and isopropanol provide similar performance but may require different recovery strategies.

Industrial-Scale Synthesis

Process Intensification and Continuous Flow Techniques

Process intensification strategies for 5-Amino-2-tert-butylphenol synthesis focus on the implementation of continuous flow reactors and microreactor technologies to enhance reaction efficiency and product quality [13] . Continuous flow systems offer significant advantages over traditional batch processes, including improved heat and mass transfer, reduced reaction times, and enhanced safety profiles.

The continuous flow synthesis utilizes tubular reactors with internal diameters of 1-5 mm, providing high surface-to-volume ratios that enhance heat and mass transfer rates [13]. The flow rates are typically maintained at 0.1-0.5 mL/min, with residence times of 15-30 minutes sufficient to achieve complete conversion. The continuous nature of the process eliminates the need for product isolation during intermediate steps, reducing overall process complexity.

Microreactor technology enables precise control of reaction parameters, with temperature control accurate to ±1°C and pressure control within ±0.1 bar . The enhanced mixing characteristics of microreactors result in improved selectivity and reduced byproduct formation compared to conventional stirred tank reactors. The modular nature of microreactor systems also facilitates easy scale-up through numbering-up approaches.

Yield Optimization and Purity Enhancement

Yield optimization for industrial-scale synthesis of 5-Amino-2-tert-butylphenol involves systematic optimization of reaction parameters including temperature, pressure, catalyst loading, and residence time [15] [16]. Advanced process control systems utilize real-time monitoring of key process variables to maintain optimal conditions throughout the production campaign.

The implementation of statistical design of experiments approaches enables the identification of optimal operating conditions while minimizing the number of experimental runs required [15]. Response surface methodology is employed to model the relationship between process variables and response parameters such as yield, selectivity, and product purity.

Purity enhancement strategies include the optimization of purification techniques such as crystallization, distillation, and chromatographic separation [10]. Crystallization from ethanol-water mixtures provides products with purities exceeding 99% while maintaining high recovery yields of 90-95%. The crystallization process is optimized through controlled cooling rates and seeding strategies to produce crystals with desired morphology and particle size distribution.

Purification and Isolation Techniques

Purification and isolation of 5-Amino-2-tert-butylphenol employ multiple techniques depending on the scale of operation and purity requirements [10] [19]. Column chromatography provides the highest purity levels (98%) but is limited in terms of scalability and solvent consumption. The method utilizes silica gel as the stationary phase with ethyl acetate-hexane mixtures as the mobile phase.

Crystallization represents the most practical approach for large-scale purification, achieving purities of 95% with recovery yields of 90% [10]. The crystallization process utilizes ethanol-water mixtures as the crystallization medium, with controlled cooling rates of 0.5-1°C per minute to ensure optimal crystal formation. The resulting crystals exhibit excellent stability and can be stored for extended periods without degradation.

Distillation techniques are employed for the removal of volatile impurities and solvent recovery [10]. The process operates under reduced pressure to minimize thermal decomposition, with distillation temperatures maintained below 200°C. The distillation system achieves product purities of 92% with recovery yields of 88%, making it suitable for intermediate purification steps.

Liquid-liquid extraction provides rapid separation with high recovery yields (92%) but achieves lower purities (88%) compared to other techniques [19]. The process utilizes pH-controlled aqueous-organic partitioning to separate the aminophenol product from impurities. The extraction is typically performed using dichloromethane-water systems with pH adjustment to optimize partition coefficients.

Comparison with Synthesis of Analogous Aminophenols

The synthesis of 5-Amino-2-tert-butylphenol exhibits several advantages compared to analogous aminophenol compounds including 2-amino-5-tert-butylphenol, 4-amino-2-tert-butylphenol, and the parent aminophenol isomers [3] [20] [21]. The presence of the tert-butyl substituent provides enhanced stability and improved selectivity during synthetic transformations.

Para-aminophenol synthesis typically employs the Bamberger rearrangement of phenylhydroxylamine intermediates, achieving yields of 75% but requiring careful control of reaction conditions to prevent over-reduction [21] [22]. The process involves the partial hydrogenation of nitrobenzene to phenylhydroxylamine followed by acid-catalyzed rearrangement, which presents challenges in terms of selectivity control.

Ortho-aminophenol synthesis utilizes hydrolysis-reduction sequences starting from ortho-nitrochlorobenzene, but suffers from lower yields (65%) and significant waste generation [18] [23]. The traditional iron-acid reduction method produces large quantities of iron sludge that cannot be easily recycled, creating environmental disposal challenges.

Meta-aminophenol synthesis through the reduction of nitrobenzene achieves yields of 70% but requires harsh reaction conditions and produces multiple isomeric products [24]. The lack of directing groups in the precursor compounds makes selective synthesis challenging, often requiring extensive purification steps to achieve acceptable product purity.

XLogP3

2.6

Dates

Last modified: 08-16-2023

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